molecular formula C19H23NO4 B15145046 (+)-Erythrartine; 11-Hydroxyerysotrine

(+)-Erythrartine; 11-Hydroxyerysotrine

Cat. No.: B15145046
M. Wt: 329.4 g/mol
InChI Key: QWWCVLZNFFVFTR-ZVYVSMAVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Erythrartine involves several steps, starting from naturally occurring precursors. One common method is the oxidative dearomatization of N-Cbz-L-tyrosine, followed by conjugate addition of the transition state amino moiety . The methanolic extract of the flowers undergoes conventional extraction and isolation procedures for alkaloids, with the alkaloidal fractions subjected to silica gel chromatography .

Industrial Production Methods: Industrial production of (+)-Erythrartine typically involves large-scale extraction from Erythrina herbacea flowers. The process includes solvent extraction, chromatographic separation, and purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (+)-Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of (+)-Erythrartine include oxidizing agents like peroxynitrite and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of (+)-Erythrartine include oxidized derivatives like 10-hydroxy-11-oxoerysotrine and reduced forms such as erytharbine .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol

InChI

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13?,16?,19-/m0/s1

InChI Key

QWWCVLZNFFVFTR-ZVYVSMAVSA-N

Isomeric SMILES

COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1

Origin of Product

United States

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